5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Catalog No.
S15870073
CAS No.
M.F
C9H7NO4
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Product Name

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

IUPAC Name

5-methoxy-1,3-benzoxazine-2,4-dione

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C9H7NO4/c1-13-5-3-2-4-6-7(5)8(11)10-9(12)14-6/h2-4H,1H3,(H,10,11,12)

InChI Key

FXVDLXZGWDOPAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC(=O)O2

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a chemical compound belonging to the class of benzoxazines, which are characterized by a fused benzene and oxazine ring structure. This specific compound features a methoxy group at the 5-position and two carbonyl groups at the 2 and 4 positions of the oxazine ring. The molecular formula for this compound is C9H11NO2C_9H_{11}NO_2, and it has a molecular weight of approximately 165.19 g/mol . The compound's unique structural features contribute to its various biological activities and potential applications in medicinal chemistry.

. One common method includes the reaction of 5-methoxy-2-hydroxybenzaldehyde with methyl isocyanate. This reaction typically yields the desired benzoxazine derivative through cyclization, where the isocyanate reacts with the aldehyde to form an intermediate that subsequently undergoes cyclization to produce the final product .

Other chemical transformations may include:

  • Hydrolysis reactions leading to the formation of hydroxamic acids.
  • Reduction reactions that can convert carbonyl groups into alcohols or amines.

5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione exhibits various biological activities that make it of interest in pharmacology. Research has indicated that compounds in the benzoxazine family can possess sedative properties and serve as intermediates in synthesizing biologically active molecules . Furthermore, studies have shown potential anti-inflammatory and antioxidant activities associated with similar benzoxazine derivatives .

The synthesis methods for 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione typically include:

  • Condensation Reaction:
    • Reacting 5-methoxy-2-hydroxybenzaldehyde with methyl isocyanate under controlled conditions to facilitate cyclization.
  • Recrystallization:
    • Purifying the product through recrystallization from suitable solvents like ethanol or chloroform to obtain high-purity crystals.
  • Variations in Substituents:
    • Modifying substituents on the starting materials can yield a variety of benzoxazine derivatives with different properties.

The applications of 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione are diverse:

  • Pharmaceuticals: Its sedative properties make it a candidate for developing new sedative medications.
  • Agricultural Chemicals: Similar compounds have been investigated for their potential use as herbicides or fungicides due to their biological activity.
  • Material Science: Benzoxazines are also used in producing thermosetting resins and polymers due to their thermal stability and mechanical properties.

Interaction studies involving 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione have focused on its pharmacological effects and potential interactions with biological targets. For instance:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could elucidate its sedative effects.
  • Metabolic Pathway Analysis: Studies exploring how this compound is metabolized in vivo can provide insights into its safety profile and efficacy.

Several compounds share structural similarities with 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3,4-Dihydro-2H-1,3-benzoxazineC9H11NOLacks methoxy group; potential for different bioactivity
6-Methoxyisatoic anhydrideC9H7NO4Contains an anhydride functional group; used in synthetic chemistry
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-benzoxazineC10H11NO4Contains additional hydroxy and keto groups; varied biological activity

Uniqueness

The uniqueness of 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione lies in its specific methoxy substitution pattern and the presence of two carbonyl groups within its structure. This configuration may influence its solubility, reactivity, and interaction with biological systems compared to other related compounds. The balance between hydrophobic (due to the methoxy group) and hydrophilic (due to carbonyl groups) characteristics may enhance its pharmacological properties.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

193.03750770 g/mol

Monoisotopic Mass

193.03750770 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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